molecular formula C₂₇H₃₁ClFNO₈ B1147118 Haloperidol Glucuronide CAS No. 100442-88-4

Haloperidol Glucuronide

Numéro de catalogue: B1147118
Numéro CAS: 100442-88-4
Poids moléculaire: 551.99
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Haloperidol glucuronide is a metabolite of haloperidol, a typical antipsychotic drug used primarily to treat schizophrenia and other psychotic disorders. Haloperidol is metabolized in the liver, where it undergoes glucuronidation to form this compound. This process enhances the solubility of haloperidol, facilitating its excretion from the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Haloperidol glucuronide is synthesized through the glucuronidation of haloperidol. This reaction typically involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to haloperidol . The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The process is scaled up using bioreactors, where the reaction conditions are carefully controlled to maximize yield and purity .

Applications De Recherche Scientifique

Pharmacokinetics

Metabolism and Excretion
Haloperidol glucuronide plays a vital role in the metabolism of haloperidol, accounting for 50-60% of its biotransformation in humans. The major metabolic pathway for haloperidol involves glucuronidation, primarily mediated by uridine diphosphate-glucuronosyltransferase enzymes (UGTs) . This process is essential for the elimination of haloperidol from the body, as it enhances solubility and facilitates renal excretion.

Clinical Studies
Research has demonstrated that plasma concentrations of this compound are significantly higher than those of its parent compound and other metabolites in patients undergoing treatment . A study involving 39 psychiatric patients found a strong negative correlation between glucuronidation ratios and haloperidol dosage, indicating that higher doses may lead to decreased glucuronidation efficiency . This information is valuable for understanding individual variability in drug metabolism and optimizing dosing regimens.

Toxicology

Safety Assessments
The assessment of this compound is crucial in evaluating the safety profile of haloperidol. Toxicological studies often focus on the metabolites to determine potential side effects and adverse reactions associated with antipsychotic treatments. The presence of high levels of this compound in urine samples has been linked to improved sensitivity in drug testing, which can aid in monitoring adherence to treatment .

Drug Interaction Studies
Understanding the metabolic pathways involving this compound can also inform drug interaction studies. Since UGT enzymes are involved in the metabolism of various drugs, knowledge about how this compound is formed can help predict interactions with other medications that may inhibit or induce these enzymes.

Drug Development

New Antipsychotic Formulations
The insights gained from studying this compound can be instrumental in developing new antipsychotic drugs. By understanding the metabolic pathways and pharmacokinetics associated with haloperidol, researchers can design compounds that maintain therapeutic efficacy while minimizing side effects. For instance, targeting specific UGT isoforms could lead to formulations with improved safety profiles .

Physiologically Based Pharmacokinetic Modeling
Recent advancements include developing physiologically based pharmacokinetic models that incorporate the role of this compound. These models help predict how variations in metabolism affect drug efficacy and safety across different populations, including those with hepatic or renal impairments . Such models are essential for personalized medicine approaches.

Case Studies

  • Patient Adherence Research
    A study highlighted that patients treated with haloperidol exhibited higher adherence levels when monitored through urine tests for this compound. The hydrolysis of urine samples significantly increased the detection rates of free haloperidol, suggesting that monitoring this metabolite can improve treatment compliance assessments .
  • Variability in Metabolism
    Another clinical investigation examined the relationship between patient demographics (such as age and genetic factors) and the metabolism of haloperidol to its glucuronides. Findings indicated significant inter-individual variability in glucuronidation capacity, which could influence treatment outcomes .

Mécanisme D'action

Haloperidol glucuronide itself does not exert pharmacological effects. Instead, it serves as a metabolite that facilitates the excretion of haloperidol from the body. Haloperidol exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors, in the brain. This antagonism reduces the effects of excess dopamine, which is associated with psychotic symptoms .

Comparaison Avec Des Composés Similaires

Activité Biologique

Haloperidol glucuronide is a significant metabolite of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and acute psychosis. Understanding the biological activity of this compound is crucial for comprehending the pharmacokinetics and pharmacodynamics of haloperidol itself, as well as its therapeutic and side effects.

Metabolism and Formation

Haloperidol undergoes extensive metabolism in the liver, primarily through glucuronidation , which accounts for approximately 50-60% of its biotransformation. This process is facilitated by uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4. Other metabolic pathways include oxidative N-dealkylation and reduction, leading to various metabolites, including reduced haloperidol and this compound .

In studies, it has been observed that this compound is one of the most prevalent metabolites found in plasma and urine after administration. Approximately 18% of a single oral dose is excreted as this compound . This high concentration indicates its potential role in the drug's overall pharmacological profile.

Pharmacological Activity

This compound itself exhibits limited pharmacological activity compared to haloperidol. However, it plays a critical role in the drug's clearance and may influence the overall therapeutic effects and side effects experienced by patients. The biological activity of this compound can be summarized as follows:

  • Antagonistic Activity : While haloperidol acts primarily as a dopamine D2 receptor antagonist, this compound does not exhibit significant binding affinity to these receptors, suggesting minimal direct antipsychotic effects .
  • Impact on Drug Interactions : this compound may affect the pharmacokinetics of other drugs metabolized by similar pathways, particularly those involving cytochrome P450 enzymes, although its direct inhibitory effects on these enzymes remain less characterized .

Case Studies and Research Findings

Several studies have investigated the implications of this compound in clinical settings:

  • Pilot Studies on Agitation : A pilot study comparing haloperidol and fluoxetine in treating agitation showed that while both drugs were effective, they also presented higher toxicity compared to placebo. The role of haloperidol metabolites, including glucuronides, was not directly analyzed but highlights the complexity of treatment outcomes influenced by drug metabolism .
  • CYP Enzyme Interaction Studies : Research has demonstrated that metabolites of haloperidol can inhibit CYP2D6 activity, a critical enzyme involved in drug metabolism. While this compound does not significantly inhibit CYP2D6, understanding its formation helps elucidate potential interactions with other medications metabolized by this pathway .

Data Table: Metabolism Pathways of Haloperidol

Metabolic PathwayPercentage ContributionKey Enzymes Involved
Glucuronidation50-60%UGT2B7, UGT2B4
Reduction~23%Carbonyl reductase
N-dealkylation20-30%CYP3A4, CYP2D6

Q & A

Q. Basic: What are the key metabolic pathways and analytical methods for detecting Haloperidol Glucuronide in human samples?

This compound is formed via glucuronidation , a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This occurs primarily at the hydroxyl group of reduced haloperidol (hydroxyhaloperidol), forming an O-glucuronide conjugate . Analytical detection relies on liquid chromatography-high-resolution mass spectrometry (LC-HRMS) coupled with chemical derivatization. For example, hydroxyl group derivatization using trimethylsilyl iodide (TMSI) confirms O-glucuronidation by detecting three derivatized groups on the glucuronide moiety . Radiolabeling studies (e.g., ¹⁴C-labeled haloperidol) have also quantified its urinary excretion (18% of administered dose) .

Q. Basic: What is the relative abundance of this compound compared to other metabolites in plasma?

In psychiatric patients, plasma metabolite concentrations rank as follows: This compound > unchanged Haloperidol > reduced Haloperidol > reduced this compound . This hierarchy highlights glucuronidation as a dominant metabolic pathway. Quantification requires isotope dilution assays or stable isotope-labeled internal standards to account for matrix effects, particularly in LC-MS workflows .

Q. Advanced: Which UGT isoforms are responsible for this compound formation, and how can their contributions be experimentally determined?

UGT phenotyping studies identify UGT1A1, 1A3, 1A9, and 2B7 as primary isoforms involved in Haloperidol Glucuronidation . Methodologically:

  • Use recombinant UGT enzymes to assess isoform-specific activity.
  • Apply RAF (relative activity factor) scaling to extrapolate in vitro data to hepatic clearance .
  • Validate findings with chemical inhibition assays (e.g., using UGT isoform-specific inhibitors like hecogenin for UGT1A1) .
    Discrepancies between in vitro and clinical data may arise from interindividual variability in UGT expression or drug-drug interactions.

Q. Advanced: How should researchers design experiments to quantify this compound in tissues with high phospholipid content (e.g., brain or liver)?

Key considerations include:

  • Sample preparation : Avoid Hybrid SPE due to poor glucuronide recovery (≤30% for this compound) caused by phospholipid binding . Opt for protein precipitation with acetonitrile followed by solid-phase extraction (SPE) using mixed-mode cartridges .
  • Derivatization : Use TMSI to enhance ionization efficiency and distinguish O-glucuronides from N- or acyl-glucuronides .
  • Matrix-matched calibration : Account for ion suppression in LC-MS by spiking calibration standards into blank tissue homogenates .

Q. Advanced: How can conflicting data on this compound’s stability and pharmacokinetic variability be resolved?

Contradictions often stem from:

  • pH-dependent instability : Acyl-glucuronides are prone to hydrolysis, but Haloperidol O-glucuronide is stable in neutral-to-alkaline conditions. Validate stability using forced degradation studies (e.g., incubate at pH 2–9 for 24 hours) .
  • UGT polymorphism : Screen patient cohorts for UGT1A128 or UGT2B72 alleles, which alter glucuronidation rates .
  • Species differences : Rat liver microsomes (RLMs) may underrepresent human glucuronidation pathways; prioritize human liver microsomes (HLMs) or hepatocytes .

Q. Advanced: What is the role of this compound in the gut-prostate axis, and how can this be mechanistically studied?

Evidence suggests this compound, produced by gut bacteria (e.g., Parabacteroides), modulates prostate gene expression (e.g., downregulating Cyp1a1 and upregulating Alox15) via the "gut-prostate axis" . To investigate:

  • Use germ-free vs. colonized mouse models to compare metabolite levels and prostate transcriptomes.
  • Apply metabolomic profiling (LC-MS) of fecal and serum samples to correlate glucuronide concentrations with gene expression changes .
  • Validate causality via fecal microbiota transplantation (FMT) from high-glucuronide donors to germ-free recipients .

Q. Advanced: What methodological challenges arise in distinguishing this compound from isomeric metabolites?

Isomeric glucuronides (e.g., O- vs. N-glucuronides) require:

  • Derivatization strategies : TMSI derivatizes hydroxyl groups on O-glucuronides, while acyl-glucuronides require carboxyl group derivatization with ethoxytrimethylsilane (EtOSiMe₃) .
  • MS/MS fragmentation : Haloperidol O-glucuronide produces a characteristic product ion at m/z 392.199, corresponding to the aglycone fragment .
  • Chromatographic resolution : Use HILIC columns to separate polar glucuronides with similar mass spectra .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNLYKVTHNLKNZ-AMWBNRJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClFNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747874
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100442-88-4
Record name Haloperidol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOPERIDOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W53FP2YJV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.